![molecular formula C21H17N7O4S B14007879 4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide CAS No. 78503-87-4](/img/structure/B14007879.png)
4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a benzenesulfonamide core with various functional groups, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- typically involves multiple steps. One common approach starts with the preparation of key intermediates such as 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide and 4-(4-(hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide . These intermediates are then used to synthesize the final compound through a series of reactions involving diazotization, cyclization, and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a selective COX-2 inhibitor, which could be useful in treating inflammatory diseases.
Anticancer Research: Derivatives of this compound have shown promising activity against various cancer cell lines, including breast cancer.
Antimicrobial Agents: The compound and its derivatives are studied for their antimicrobial properties, targeting bacterial enzymes like carbonic anhydrase.
Mécanisme D'action
The mechanism of action of BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- involves inhibition of specific enzymes or pathways. For instance, as a COX-2 inhibitor, it blocks the cyclooxygenase-2 enzyme, reducing the production of pro-inflammatory mediators . In anticancer applications, it may inhibit carbonic anhydrase IX, leading to disruption of pH regulation in tumor cells and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: A well-known COX-2 inhibitor with a similar mechanism of action.
Sulfonamide Derivatives: Various sulfonamide-based compounds with antimicrobial and anticancer properties.
Uniqueness
BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its potential as a selective COX-2 inhibitor and its promising anticancer activity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
78503-87-4 |
|---|---|
Formule moléculaire |
C21H17N7O4S |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H17N7O4S/c1-14-19(21(30)28(26-14)20(29)15-9-12-22-13-10-15)25-24-16-5-7-17(8-6-16)33(31,32)27-18-4-2-3-11-23-18/h2-13,19H,1H3,(H,23,27) |
Clé InChI |
QTEULSNJILANLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)C(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


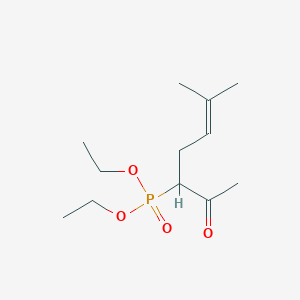

![N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007811.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B14007815.png)
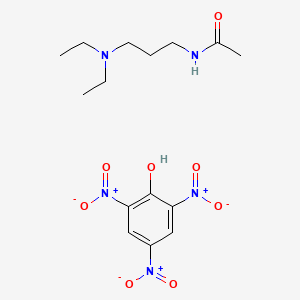
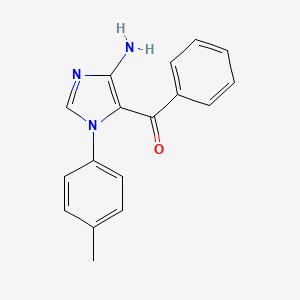


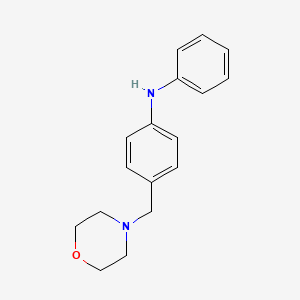
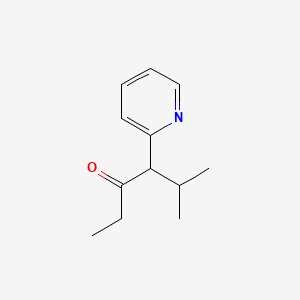
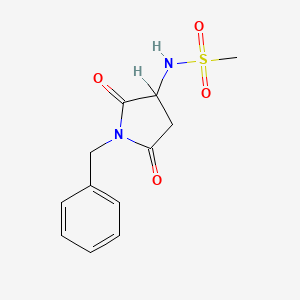
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
